molecular formula C18H19N5O B2414499 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-41-4

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2414499
CAS No.: 900013-41-4
M. Wt: 321.384
InChI Key: ITVRNOUZGKUFII-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a methylbenzyl group, and a tolyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The amino, methylbenzyl, and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and attached functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target, leading to inhibition or modulation of its activity. The exact pathways involved vary depending on the biological system and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.

    Tolyl-Substituted Triazoles: Compounds with tolyl groups attached to the triazole ring.

Uniqueness

5-amino-1-(4-methylbenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups attached to the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its potential to interact with specific molecular targets and its versatility in undergoing various chemical transformations.

Properties

IUPAC Name

5-amino-N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-3-7-14(8-4-12)11-23-17(19)16(21-22-23)18(24)20-15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRNOUZGKUFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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